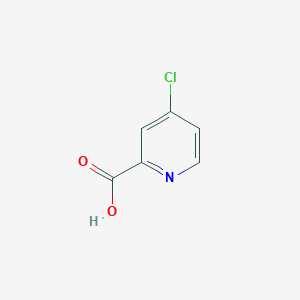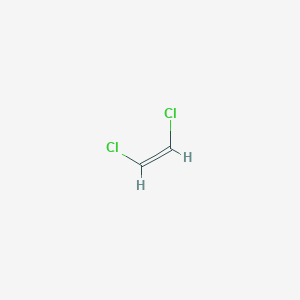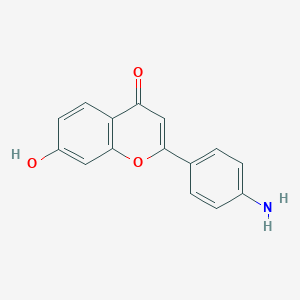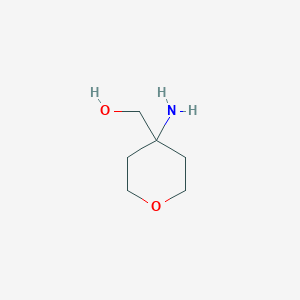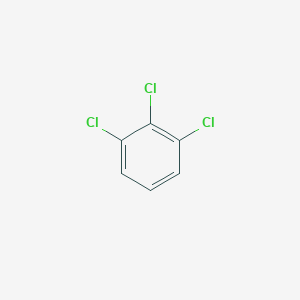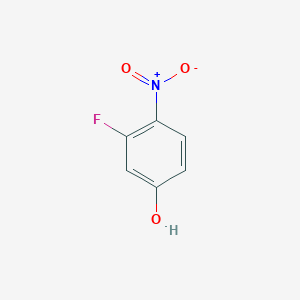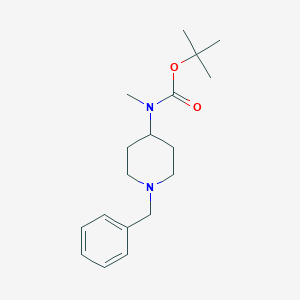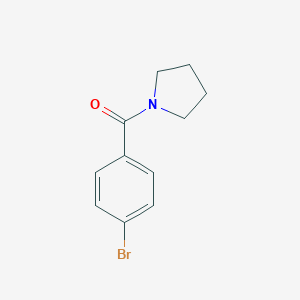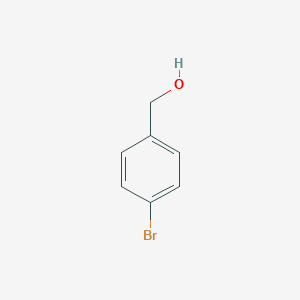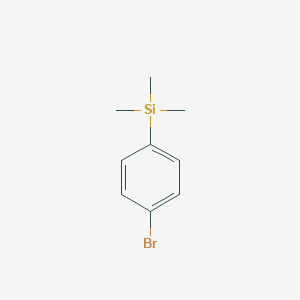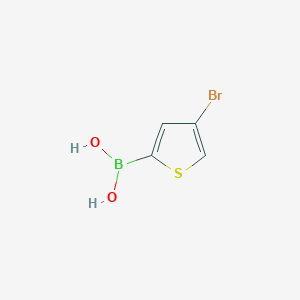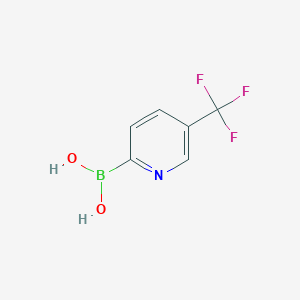
5-(Trifluoromethyl)pyridine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)pyridine-2-boronic acid is a chemical compound with the molecular formula C6H5BF3NO2. It is an important intermediate used in various fields such as organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs . The presence of the trifluoromethyl group and the boronic acid moiety makes it a valuable reagent in organic chemistry, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing pyridinylboronic acids and esters, including:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms in pyridine derivatives with metal atoms, followed by borylation using trialkylborates.
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses metal-hydrogen exchange followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation.
[4+2] Cycloaddition: This method involves cycloaddition reactions to form the desired boronic acid derivatives.
Industrial Production Methods
Industrial production methods for 5-(Trifluoromethyl)pyridine-2-boronic acid typically involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyridine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Trialkylborates: Used in borylation reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
5-(Trifluoromethyl)pyridine-2-boronic acid has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Agrochemicals: The compound is used in the development of crop protection products.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Dyestuffs: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyridine-2-boronic acid in chemical reactions involves the formation of boronate esters, which can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . The trifluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar structure but with the trifluoromethyl group at a different position.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
Uniqueness
5-(Trifluoromethyl)pyridine-2-boronic acid is unique due to its combination of the trifluoromethyl group and boronic acid moiety, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in cross-coupling reactions and other chemical transformations .
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-5(7(12)13)11-3-4/h1-3,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHRRKVXTZBZFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590542 |
Source


|
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162257-58-0 |
Source


|
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)pyridine-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
